2-Ethyl-8-fluoroquinolin-6-amine

Description

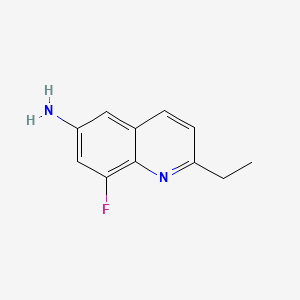

2-Ethyl-8-fluoroquinolin-6-amine is a fluorinated quinoline derivative characterized by an ethyl group at position 2, a fluorine atom at position 8, and a primary amine at position 6. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

Molecular Formula |

C11H11FN2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

2-ethyl-8-fluoroquinolin-6-amine |

InChI |

InChI=1S/C11H11FN2/c1-2-9-4-3-7-5-8(13)6-10(12)11(7)14-9/h3-6H,2,13H2,1H3 |

InChI Key |

YSJLEOODZWCMBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-8-fluoroquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-8-fluoroquinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Ethyl-8-fluoroquinolin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antibacterial and antiviral properties.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating infectious diseases and cancer.

Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Ethyl-8-fluoroquinolin-6-amine involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

The structural and functional properties of 2-ethyl-8-fluoroquinolin-6-amine are best understood through comparison with analogs featuring variations in substituent groups, positions, and halogenation. Below is a systematic analysis based on the provided evidence:

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

*Calculated based on standard atomic weights.

Key Observations:

Fluorine’s smaller atomic radius may also enhance membrane permeability relative to bulkier halogens like bromine (e.g., 3-bromo-6-fluoroquinolin-8-amine) .

Alkyl and Alkoxy Substituents: The 2-ethyl group in the target compound may enhance lipophilicity compared to the 5-ethyl isomer (CAS 1520752-02-6), where the ethyl group’s position farther from the amine could diminish steric interactions with biological targets . Methoxy groups (e.g., 5-ethyl-6-methoxyquinolin-8-amine) increase polarity and hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration relative to fluorine .

Amine Functionalization: The primary amine at position 6 in this compound offers a site for further derivatization (e.g., acetylation or sulfonation), unlike N,N-dimethylated analogs (e.g., N,N-dimethylquinolin-6-amine), where the tertiary amine limits reactivity .

Biological Activity

2-Ethyl-8-fluoroquinolin-6-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antifungal properties, supported by research findings and data tables.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including:

- Antimalarial

- Antibacterial

- Anticancer

The structural features of quinolines, such as the presence of halogens and amino groups, significantly influence their biological activities. In particular, compounds like this compound have shown promising potential in various pharmacological applications due to their reactivity and ability to interact with biological targets.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. A study synthesized various 2-substituted-4-amino-6-halogenquinolines and evaluated their effects on cancer cells using the MTT assay. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Comparison to Control |

|---|---|---|---|

| This compound | H-460 (Lung) | 0.55 | 2.5x more active than gefitinib |

| HT-29 (Colon) | 0.33 | 3.0x more active than gefitinib | |

| HepG2 (Liver) | 1.24 | 1.5x more active than gefitinib | |

| SGC-7901 (Stomach) | 0.03 | 186x more active than gefitinib |

The compound demonstrated selective cytotoxicity towards lung cancer cells compared to other cell types, indicating its potential as a lead compound for further development in targeted cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits notable antibacterial activity. A study on related quinoline derivatives showed that compounds with similar structures demonstrated effective bactericidal properties against various pathogens.

Bactericidal Activity Results

| Compound | Pathogen Tested | Inhibition Rate (%) |

|---|---|---|

| I-6 | Rice blast | 100 |

| I-12 | Cucumber wilt | 100 |

| Strawberry anthracnose | 82.1 | |

| Apple ring spot | 84.8 |

Both compounds I-6 and I-12 exhibited high levels of bactericidal activity against multiple pathogens, showcasing the potential of quinoline derivatives in agricultural applications as antifungal agents .

Antifungal Activity

The antifungal properties of quinoline derivatives have also been investigated. A recent study evaluated a series of fluorinated quinoline analogs for their antifungal activity against various fungi.

Antifungal Activity Results

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 2b | Sclerotinia sclerotiorum | >80 |

| 2e | Botrytis cinerea | 53.8 |

| 2g | Rhizoctonia solani | 80.8 |

These results indicate that structural modifications can enhance antifungal activity, with specific substituents on the benzene ring significantly influencing efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes or receptors involved in cellular signaling pathways. Molecular docking studies and binding assays are essential for elucidating these interactions and understanding the compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.